molecular formula C14H18FNO B13426870 Propiophenone, 4'-fluoro-3-piperidino- CAS No. 25872-68-8

Propiophenone, 4'-fluoro-3-piperidino-

Cat. No.: B13426870
CAS No.: 25872-68-8
M. Wt: 235.30 g/mol
InChI Key: MMOPHTBJNNBLFU-UHFFFAOYSA-N
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Description

Propiophenone, 4'-fluoro-3-piperidino- is a fluorinated and piperidine-substituted derivative of propiophenone (C₆H₅COCH₂CH₃). The 4'-fluoro and 3-piperidino groups likely influence electronic, steric, and solubility characteristics, making it relevant for pharmaceutical, agrochemical, or synthetic applications.

Properties

CAS No.

25872-68-8

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18FNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2

InChI Key

MMOPHTBJNNBLFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propiophenone, 4’-fluoro-3-piperidino- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone.

Industrial Production Methods

Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and yields high purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-fluoro-3-piperidino- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces secondary alcohols .

Scientific Research Applications

Propiophenone, 4’-fluoro-3-piperidino- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propiophenone, 4’-fluoro-3-piperidino- involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes, leading to various physiological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Propiophenone Derivatives

Compound Substituents Molecular Weight Phytotoxicity (IC₅₀) Key Application Toxicity (LD₅₀)
Propiophenone None 134.18 0.1 mM (Hypocotyl) Synthetic intermediate Non-hazardous
4'-Methoxy Propiophenone 4'-OCH₃ 164.20 N/A Pharmaceuticals N/A
4′-Fluoro-3-Chloro Propiophenone 4'-F, 3-Cl 202.64 N/A Agrochemicals N/A
4′-(Ethylseleno)-3-piperidino- 4'-SeCH₂CH₃, 3-piperidino 360.82 N/A Research chemical 64 mg/kg (subcutaneous)

Table 2: Substituent Effects on Phytotoxicity

Substituent Position Group Germination Inhibition (%) Hypocotyl Inhibition (%)
4'-Methyl CH₃ 10% at 1 mM 30% at 1 mM
3-Piperidino C₅H₁₀N N/A N/A
2',4'-Dimethyl 2',4'-CH₃ 7.5% at 1 mM 52% at 1 mM

Research Findings and Implications

  • Electronic Effects: Fluorine and piperidine substituents synergistically enhance electrophilicity and solubility, making 4'-fluoro-3-piperidino-propiophenone a candidate for drug design .
  • Phytotoxicity : Piperidine’s steric bulk may reduce germination inhibition compared to methyl groups but increase hypocotyl growth suppression .
  • Safety : Piperidine-containing derivatives require rigorous toxicity testing, as seen in selenium analogs .

Q & A

Basic Question: What are the optimal synthetic routes and critical process parameters for synthesizing 4'-fluoro-3-piperidino-propiophenone?

Methodological Answer:
The synthesis of halogenated propiophenones like 4'-fluoro-3-piperidino-propiophenone typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. Key parameters include:

  • Temperature : 80–120°C to balance reactivity and side-product formation.
  • Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Purification : Continuous flow reactors enhance yield (≥85%) in large-scale production .
    Table 1: Process Parameters for Synthesis
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–120°CHigher temps risk decomposition
Catalyst Concentration0.5–1.5 eqExcess catalyst increases byproducts
Purification MethodColumn ChromatographyRemoves unreacted piperidine derivatives

Basic Question: Which spectroscopic techniques are most effective for characterizing structural features of 4'-fluoro-3-piperidino-propiophenone?

Methodological Answer:

  • ¹H/¹³C NMR : Assign fluorine coupling patterns (e.g., 4'-F substituent shows J = 8–10 Hz in aromatic regions) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of piperidine moiety).
  • X-ray Diffraction : Resolves stereochemical ambiguities in crystalline forms .

Advanced Question: How do structural modifications (e.g., halogen position, substituent bulkiness) influence the biological activity of 4'-fluoro-3-piperidino-propiophenone?

Methodological Answer:
Structure-activity relationships (SAR) can be analyzed using comparative
Table 2: Impact of Substituents on Biological Activity

CompoundSubstituent PositionCytotoxicity (IC₅₀, μM)LogP
4'-F-3-piperidino-propiophenone4'-F, 3-piperidino12.3 (U-87 cells) 2.8
4'-Br-3-(2,3-dimethylphenyl)4'-Br, 2,3-dimethyl8.7 3.5
3'-Cl-4'-F-propiophenone3'-Cl, 4'-F18.9 2.4
Fluorine at the 4' position enhances metabolic stability, while bulkier substituents (e.g., piperidino) increase lipophilicity and receptor binding .

Advanced Question: How can contradictory reports on the cytotoxicity of halogenated propiophenones be resolved experimentally?

Methodological Answer:
Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 8.7–18.9 μM) require:

  • Standardized Assays : Use identical cell lines (e.g., U-87 glioblastoma) and incubation times (48–72 hrs) .
  • Metabolic Profiling : Compare hepatic microsomal stability to identify detoxification pathways.
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations .

Advanced Question: What computational strategies are recommended for predicting the binding modes of 4'-fluoro-3-piperidino-propiophenone to CNS targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against dopamine or serotonin transporters (PDB: 4M48) using fluorine’s electronegativity to optimize halogen bonding .
  • MD Simulations (GROMACS) : Assess piperidine ring flexibility over 100 ns trajectories to identify stable conformers .

Methodological Question: How should researchers address the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (≥95% purity threshold) .
  • pH-Dependent Hydrolysis : Test in buffers (pH 1–12); fluorinated aromatic rings resist hydrolysis below pH 10 .

Advanced Question: What enantioselective synthesis methods are applicable to 4'-fluoro-3-piperidino-propiophenone?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-1,3-dimethyl-4-piperidone to induce asymmetry in acylation steps .
  • Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica) achieves ≥90% enantiomeric excess .

Advanced Question: How can metabolic pathways of 4'-fluoro-3-piperidino-propiophenone be elucidated in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at C-3) via LC-MS/MS .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., d5-propiophenone) to trace metabolic fate in vivo .

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